molecular formula C23H27NO6 B14956452 N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine

Cat. No.: B14956452
M. Wt: 413.5 g/mol
InChI Key: BZYDWZWOLXHLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure, combining a furochromenone core, a characteristic scaffold in various bioactive natural products, with a norleucine derivative. The furochromenone moiety is structurally related to other documented compounds such as 3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (CAS 777857-42-8) . The integration of the amino acid norleucine suggests potential for enhanced interaction with biological systems. While the specific biological profile of this compound is an area of active investigation, its structural attributes suggest potential applications as a key intermediate in the synthesis of more complex molecules or as a candidate for probing novel biological pathways. The presence of the norleucine moiety is particularly noteworthy, as similar amino acid-conjugated prodrugs have been successfully developed to improve the targeted delivery and therapeutic index of potent active compounds . For instance, prodrug strategies involving amino acid promoieties have been employed to selectively deliver glutamine antagonists like 6-Diazo-5-oxo-L-norleucine (DON) to tumor tissues, thereby mitigating systemic toxicity . Researchers can leverage this compound to explore its potential role in modulating critical cellular processes, possibly related to enzyme inhibition or targeted therapeutic applications. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

2-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C23H27NO6/c1-5-6-7-18(22(26)27)24-19(25)9-8-15-13(3)17-10-16-12(2)11-29-20(16)14(4)21(17)30-23(15)28/h10-11,18H,5-9H2,1-4H3,(H,24,25)(H,26,27)

InChI Key

BZYDWZWOLXHLDP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C3C(=C2)C(=CO3)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Core Synthesis: Furo[3,2-g]chromen Derivative

Cyclization Reactions

The furo[3,2-g]chromen scaffold is synthesized via cyclization reactions. Key methods include:

  • Dibenzoylacetylene and 4-Hydroxycoumarin Reaction
    Reacting dibenzoylacetylene with 4-hydroxycoumarin in the presence of NaH (10 mol%) yields 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2,3-dihydro-4H-furo[3,2-c]chromen-4(2H)-one in nearly quantitative yield. This method is scalable but requires anhydrous conditions.
  • 3,4-Dihydropyrano[3,2-c]chromene Synthesis
    A green approach using 4-chlorophenylboronic acid as a catalyst in water facilitates the synthesis of dihydropyrano[3,2-c]chromenes from aromatic aldehydes, malononitrile, and 4-hydroxycoumarin. This method achieves high yields (70–90%) under mild conditions.
Table 1: Cyclization Methods for Furo[3,2-g]chromen Core
Method Reagents/Catalysts Conditions Yield Reference
NaH-mediated cyclization Dibenzoylacetylene, NaH Anhydrous THF, 0°C ~100%
Green catalysis 4-Chlorophenylboronic acid, H2O 70°C, 60–90 min 70–90%

Functionalization of the Core

The propanoic acid side chain at the 6-position is introduced via nucleophilic substitution or alkylation. For example:

  • Halogenation and Nucleophilic Substitution
    Treatment of the furo[3,2-g]chromen core with trimethyl chlorosilane (TMSCl) in CHCl3 generates a reactive 4-oxo-3-[2-oxo-2-phenylethylidene]-2-phenyl-3H,4H-furo[3,2-c]chromene-1-ium chloride intermediate. This intermediate reacts with alcohols, amines, or trialkyl phosphites to form functionalized derivatives.

Side-Chain Introduction: Propanoyl Group

Propanoic Acid Derivative Formation

The propanoic acid side chain is synthesized via:

  • Esterification or Amidation
    The furo[3,2-g]chromen core is functionalized with a propanoic acid group through esterification (e.g., using NaH and an alkyl halide) or amidation (e.g., coupling with a propanoyl chloride).

Peptide Coupling: Norleucine Attachment

Active Ester or Acyl Chloride Formation

The propanoic acid is activated to an acyl chloride using thionyl chloride (SOCl2) or converted to an active ester (e.g., HOBt/DCC).

Norleucine Coupling

Norleucine (L-norleucine or D-norleucine) is coupled to the activated propanoic acid. Key conditions include:

  • Schlenk Conditions
    Reactions are performed under inert atmosphere (N2/Ar) to prevent oxidation.
Table 2: Coupling Reagents and Conditions
Reagent System Solvent Temperature Yield Reference
SOCl2 → Acyl chloride THF 0°C → RT 80–90%
DCC/HOBt DMF RT 75–85%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography
    Silica gel (80–120 mesh) is used to purify intermediates and final products, eluting with hexane/ethyl acetate or chloroform/methanol gradients.
  • Recrystallization
    Final products are recrystallized from ethanol or methanol to achieve >95% purity.

Spectroscopic Analysis

  • 1H/13C NMR
    Characteristic signals for the furo[3,2-g]chromen core include δ 6.43 (d, C-6H) and δ 8.04 (d, C-2ʹ and C-6ʹH).
  • Mass Spectrometry
    Molecular ions confirm the molecular formula (e.g., [M+H]⁺ = 413.5 g/mol for the norleucine derivative).

Challenges and Optimization

Regioselectivity in Cyclization

The furo[3,2-g]chromen core’s regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups on the coumarin precursor direct cyclization to the 6-position.

Norleucine’s Steric Bulk

Norleucine’s branched side chain may require bulky coupling reagents (e.g., DMAP) to prevent steric hindrance during amidation.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Synthetic Routes
Route Steps Yield (%) Reagent Cost Scalability
NaH-mediated cyclization + SOCl2 coupling 5 60–70 Moderate High
Green catalysis + DCC/HOBt 4 65–75 Low Moderate

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Solubility: The target compound’s norleucine moiety introduces zwitterionic character, likely improving aqueous solubility compared to lipophilic derivatives like the N-benzyl analog (). However, it may be less soluble than sulfonohydrazides (e.g., I-10) due to the latter’s polar sulfonyl group .
  • Bioactivity: Sulfonohydrazide derivatives () exhibit fungicidal properties, suggesting that the target compound’s amide linkage could be tailored for similar applications.
  • Synthetic Complexity : The piperidinecarboxylate derivative () requires multi-step functionalization, whereas the target compound’s synthesis is likely simpler, leveraging standard amide coupling protocols .

Q & A

Q. How can researchers optimize the synthesis of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine to improve yield and purity?

Methodological Answer : The synthesis involves coupling a furochromenone core with a norleucine derivative. Key steps include:

  • Reagent selection : Use THF as a solvent for better solubility of intermediates, as demonstrated in the synthesis of analogous furochromenone derivatives .
  • Catalyst optimization : Dimethylbiguanide can enhance reaction efficiency during thioether formation (e.g., in 3-mercaptopropanoic acid coupling) .
  • Purification : Silica gel column chromatography with dichloromethane or ethyl acetate/hexane (4:1) is effective for isolating intermediates, achieving ≥60% yields .
  • Purity validation : LC-MS with a methanol gradient (10–90%) and ESI+ detection ensures accurate mass confirmation (e.g., m/z 572.09 [M+H]+) .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer :

  • 1H NMR : Assign peaks for methyl groups (δ 2.48–2.59 ppm for C=C–CH3), aromatic protons (δ 7.2–8.4 ppm), and amide NH signals (δ 11.42 ppm) .
  • HRMS : Confirm molecular weight with <5 ppm error (e.g., m/z 572.17 calculated vs. 572.09 observed) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3370 cm⁻¹) .
  • LC-MS : Monitor reaction progress and detect impurities using retention time alignment (e.g., 9.55 min for a related compound) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furochromenone core) impact biological activity, and how can contradictory data be resolved?

Methodological Answer :

  • Case study : Derivatives with electron-withdrawing groups (e.g., 4-iodophenyl in I-10) show higher fungicidal activity (73% yield, m.p. 276°C) compared to electron-donating groups .
  • Data contradiction analysis : Discrepancies in activity may arise from:
    • Crystallinity differences : Higher melting points correlate with improved stability but reduced solubility .
    • Steric effects : Bulky substituents (e.g., naphthalene in I-12) may hinder target binding despite high yields (87%) .
  • Resolution : Use computational modeling (DFT) to predict electronic effects and validate with in vitro assays .

Q. What computational strategies are recommended to study the compound’s interaction with biological targets (e.g., RNA or proteins)?

Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) to account for exact exchange interactions, reducing error margins to <3 kcal/mol in thermochemical predictions .
  • Molecular docking : Use software like AutoDock Vina to simulate binding to RNA G-quadruplexes, focusing on hydrogen bonding between the norleucine moiety and phosphate backbones .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD values (<2 Å for stable binding) .

Q. How can researchers address inconsistencies in biological activity data across similar psoralen derivatives?

Methodological Answer :

  • Meta-analysis : Compare datasets from structurally analogous compounds (e.g., I-10 to I-15) . Key factors include:
    • Substituent position : 3-phenyl vs. 4-fluorophenyl groups alter π-π stacking efficiency .
    • Solvent effects : DMSO may stabilize certain conformers, skewing in vitro results .
  • Experimental validation : Reproduce assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.